alpha-Methylferrocenemethanol
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Overview
Description
Alpha-Methylferrocenemethanol: is an organometallic compound with the molecular formula C12H14FeO . It is a derivative of ferrocene, where a methyl group and a hydroxyl group are attached to the cyclopentadienyl rings. This compound is known for its unique redox properties and has been studied for various applications in chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrogen Reduction: Methyl ferrocene is reacted with hydrogen to produce methyl ferrocene.
Methylation Reaction: Methyl ferrocene is then reacted with magnesium iodide to generate alpha-Methylferrocenemethanol.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the aforementioned synthetic routes under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Alpha-Methylferrocenemethanol can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles.
Major Products:
Oxidation: Produces corresponding ketones or carboxylic acids.
Reduction: Produces alcohols or hydrocarbons.
Substitution: Produces substituted ferrocene derivatives.
Scientific Research Applications
Alpha-Methylferrocenemethanol has been explored for various scientific research applications, including:
Chemistry: Used as a ligand in titanium-catalyzed intermolecular hydroamination of terminal alkynes.
Biology: Studied for its potential in single-electron transfer living radical polymerization reactions.
Medicine: Investigated for the preparation of ferrocene-modified thiopyrimidines as anticancer agents.
Mechanism of Action
The mechanism by which alpha-Methylferrocenemethanol exerts its effects involves its redox properties. The compound can undergo oxidation and reduction reactions, which are crucial for its role as a catalyst and in polymerization processes. The molecular targets and pathways involved include interactions with metal catalysts and radical intermediates .
Comparison with Similar Compounds
- Ferrocenemethanol
- Acetylferrocene
- Dimethylaminomethylferrocene
- Ferrocenecarboxaldehyde
- Aminoferrocene
- 1,1′-Ferrocenedimethanol
- 1,1′-Ferrocenedicarboxaldehyde
- Vinylferrocene
Comparison: Alpha-Methylferrocenemethanol is unique due to the presence of both a methyl and a hydroxyl group, which imparts distinct redox properties and reactivity compared to its analogs. For instance, ferrocenemethanol lacks the methyl group, which affects its redox potential and reactivity in catalytic processes .
Properties
Molecular Formula |
C12H14FeO-6 |
---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
1-cyclopenta-2,4-dien-1-ylethanol;cyclopentane;iron |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q-1;-5; |
InChI Key |
AZSQAYCJEUHYRK-UHFFFAOYSA-N |
Canonical SMILES |
CC([C-]1C=CC=C1)O.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
physical_description |
Light brown powder; [Alfa Aesar MSDS] |
Origin of Product |
United States |
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